![molecular formula C13H17F3N2O B1427874 2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol CAS No. 1432680-75-5](/img/structure/B1427874.png)
2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol
Overview
Description
“2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” is a chemical compound. It’s a derivative of piperazine, which is a common structural motif in many pharmaceuticals and recreational drugs .
Molecular Structure Analysis
The molecular formula of “2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” is C13H17F3N2O, and its molecular weight is 274.28 . The structure includes a piperazine ring, a trifluoromethyl group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” are not fully detailed in the searched resources. Its molecular weight is 274.28 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs, contributing to a variety of pharmacological activities. The presence of this group in a compound like “2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” could potentially be exploited in the development of new medications. Its incorporation into drug molecules can improve drug properties such as metabolic stability, bioavailability, and binding affinity .
Agrochemical Research
Compounds with a trifluoromethyl group have applications in agrochemicals. They can be used to develop new pesticides and herbicides with improved efficacy and safety profiles. The unique chemical properties of the trifluoromethyl group can lead to agrochemicals that are more selective and less toxic to non-target organisms .
Material Science
In material science, the trifluoromethyl group can impart desirable properties to materials, such as increased thermal stability and chemical resistance. This makes “2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” a candidate for the synthesis of advanced polymers and coatings that can withstand harsh conditions .
Catalysis
The trifluoromethyl group can also play a role in catalysis. It can be used to modify the electronic properties of catalysts, potentially leading to more efficient and selective catalytic processes. This is particularly relevant in the field of green chemistry, where the development of environmentally friendly catalysts is a priority .
Biological Studies
In biological research, fluorinated compounds are often used as probes due to their ability to mimic the behavior of natural biomolecules while being detectable using techniques like ^19F NMR. “2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” could be used to study protein interactions, enzyme mechanisms, and other biological processes .
Electronics and Photonics
Fluorinated compounds are known for their applications in the electronics industry, particularly in the development of low band gap materials for use in semiconductors and photonic devices. The trifluoromethyl group can influence the electronic properties of organic compounds, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-2-4-12(11)18-7-5-17(6-8-18)9-10-19/h1-4,19H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZYRHHQVYNDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)
![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
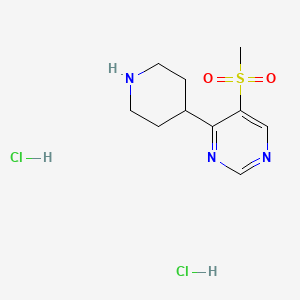

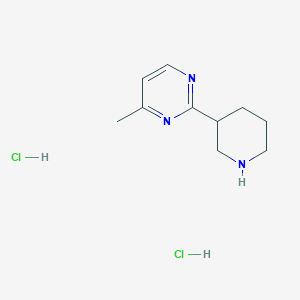
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
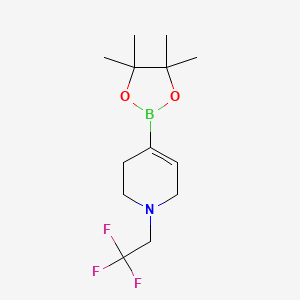
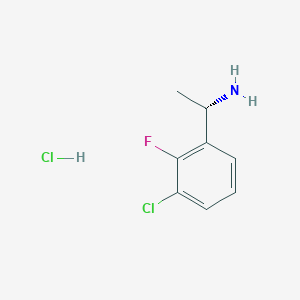
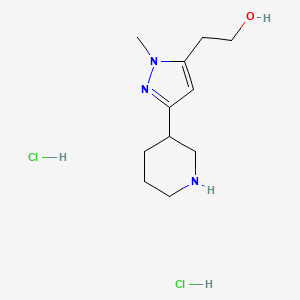
![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
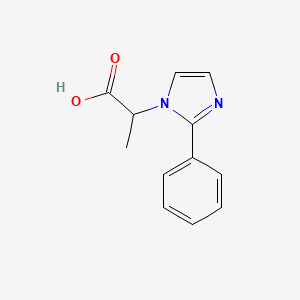
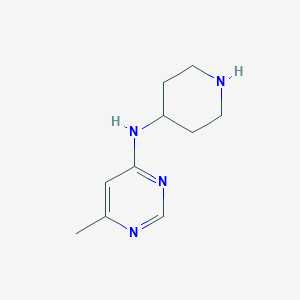
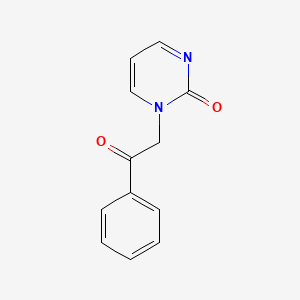
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)